N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterial cell wall, potentially leading to cell death .
Biological Activity
N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H23N3O4S, with a molecular weight of 425.5 g/mol. Its structure features a thiazole ring, a benzo[d][1,3]dioxole moiety, and an amide functional group, which are critical for its biological activity.
Anticancer Activity
Recent studies indicate that compounds containing the benzodioxole moiety exhibit significant anticancer properties. For instance, a study synthesized various benzodioxole derivatives and evaluated their cytotoxic effects against different cancer cell lines. The results showed that derivatives similar to this compound demonstrated promising anticancer activity with IC50 values indicating effective inhibition of cell proliferation.
The study highlighted that compounds with amide functionalities showed lower IC50 values compared to those without, suggesting enhanced cytotoxicity associated with the structural features of the compound.
The mechanism by which this compound exerts its effects involves modulation of various cellular pathways. It has been suggested that such compounds may inhibit specific enzymes or receptors involved in cancer progression. For example, the inhibition of tyrosine-protein kinases has been noted in related compounds, which could contribute to their anticancer effects.
Antioxidant Activity
In addition to anticancer properties, the compound has shown potential antioxidant activity. The DPPH assay was utilized to evaluate the antioxidant capacity of synthesized derivatives. Results indicated that certain derivatives effectively scavenged free radicals, providing insights into their therapeutic potential in oxidative stress-related conditions.
Case Studies and Research Findings
Several case studies have been documented regarding the biological evaluation of related compounds:
- Cytotoxicity Evaluation : In vitro studies demonstrated that compounds similar to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines.
- Antioxidant Studies : The antioxidant activity was assessed using the DPPH method, revealing that certain derivatives showed comparable activity to standard antioxidants like Trolox .
Properties
IUPAC Name |
N-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-12-4-3-5-13(2)19(12)23-18(25)9-15-10-29-21(22-15)24-20(26)14-6-7-16-17(8-14)28-11-27-16/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMBTIVLZQREKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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